2-(3-Methoxyphenoxy)propanoic acid
Overview
Description
2-(3-Methoxyphenoxy)propanoic acid, also known as Lactisole, is an antagonist of sweet taste receptors, reducing both sweetness intensity and persistence . It blocks the activation of the sweet taste receptor T1R3 by natural and synthetic sweeteners and increases the inhibition of T1R2 by umami compounds .
Molecular Structure Analysis
The molecular formula of 2-(3-Methoxyphenoxy)propanoic acid is C10H12O4 . Its molecular weight is 196.200 Da . The structure contains a benzene ring conjugated to a propanoic acid .Scientific Research Applications
Electrochemical Hydrogenation in Organic Synthesis
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids can produce 3-(methoxyphenyl)propanoic acids in nearly quantitative yield. This process, utilizing electrocatalytic hydrogenation at a Ni cathode or direct electroreduction, highlights the role of 2-(3-Methoxyphenoxy)propanoic acid in organic synthesis, especially in electrosynthesis methodologies (Korotaeva et al., 2011).
Renewable Building Blocks in Material Science
Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block in material science. Its reaction with bio-based amines forms benzoxazine end-capped molecules, paving the way for sustainable alternatives in the creation of materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).
Food Quality and Safety
In food science, methods have been developed for determining sodium 2-(4-methoxyphenoxy) propanoate in foods, indicating the importance of this compound in food quality and safety measures. This involves solid-phase extraction and high-performance liquid chromatography, underlining its relevance in food analysis (Ma Jian-min, 2014).
Anti-inflammatory Research
Research on compounds like 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, isolated from Eucommia ulmoides Oliv. leaves, shows potential for anti-inflammatory applications. This highlights the role of related compounds in exploring novel anti-inflammatory agents (Ren et al., 2021).
Phytotoxicity and Genotoxicity
Studies on cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, assess their phytotoxic and genotoxic effects. This research is crucial in understanding the environmental impact of such compounds (Jităreanu et al., 2013).
Sweetness Inhibition in Food Science
In the context of food science, the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) has been studied for its specific inhibitory effects on sweet taste, demonstrating its utility in modifying food flavors (Johnson et al., 1994).
Lignin Research
Research on lignin model glycosides includes the study of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides, highlighting the compound's relevance in understanding lignin and its derivatives (Helm et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-(3-methoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-4-8(6-9)13-2/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVOEPJGKZAZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326039 | |
Record name | 2-(3-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)propanoic acid | |
CAS RN |
7309-52-6 | |
Record name | 7309-52-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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